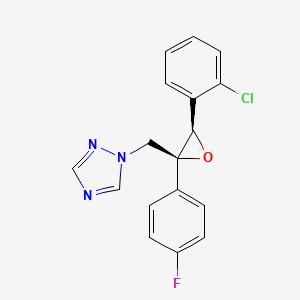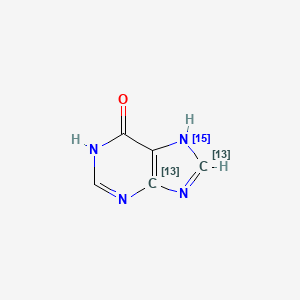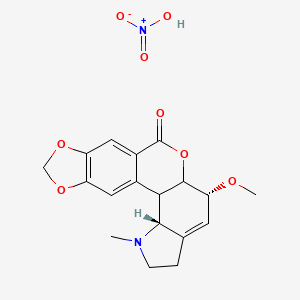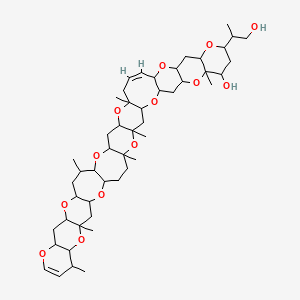
BMS-690154
カタログ番号:
B1149919
InChIキー:
注意:
研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMS-690154 is a pan HER/VEGFR2 receptor tyrosine kinase inhibitor, which is a pyrrolotriazine-based compound and a pan inhibitor of receptor tyrosine kinases with potential antineoplastic activity. Pan HER/VEGFR2 receptor tyrosine kinase inhibitor BMS-690
科学的研究の応用
Biodegradable Metals in Medical Applications
- Biodegradable metals (BMs) have gained interest for use in medical device applications. Research on Mg-based, Fe-based, and other BMs focuses on their microstructures, mechanical properties, degradation behaviors, in vitro and in vivo performances, and clinical trials. This research area points towards the development of third-generation biomedical materials with multifunctional capabilities (Witte, 2018).
Innovation and Technologies in Precision Medicine
- Advances in genetic, genomics, and epigenetic research are transforming diagnostics and treatment in precision medicine. Digital biomarkers (BMs) and AI algorithms are being utilized to analyze large datasets, leading to more precise, predictable, and personalized healthcare (Seyhan & Carini, 2019).
Digital Business Models in the Travel Industry
- The study of digital business models (BMs) in the travel industry reveals 53 digital BMs, including 10 novel configurations. This research offers insights into digital BM configurations and can serve as a template for building or transforming BMs in the travel sector (Perelygina, Kucukusta, & Law, 2022).
Biomonitoring for Occupational Health Risk Assessment
- Biological monitoring (BM) is crucial in occupational health risk assessment, assessing individual exposure and effects due to occupational hazards. The exponential increase in BM research highlights its significance in occupational health (Manno et al., 2010).
Progress of Biodegradable Metals
- Research on biodegradable metals (BMs) such as Mg-based, Fe-based, and Zn-based alloys is directed towards optimizing alloy composition, microstructure, mechanical properties, and surface modifications to match clinical requirements (Li, Zheng, & Qin, 2014).
Bayesian Model Selection for Group Studies
- Bayesian model selection (BMS) is a method used in neuroimaging to determine the most likely model among competing hypotheses. It's particularly applicable in dynamic causal modeling and is robust in the presence of outliers (Stephan et al., 2009).
Review of Lithium-Ion Battery Management in Vehicles
- The management of lithium-ion batteries in vehicles, including their safety, durability, and cost, is a critical area of research. Effective control and management are essential, and the battery management system (BMS) plays a key role (Lu et al., 2013).
Blockchain and Business Models Innovation
- The coexistence of blockchain technology and business models (BM) is an emerging field in academic research. The systematic review focuses on integrating blockchain with BM innovation (Purusottama, Simatupang, & Sunitiyoso, 2023).
Phase I-IIa Study of BMS-690514
- BMS-690514, an inhibitor of EGFR, HER-2 and -4, and VEGFR-1 to -3, was studied for its safety profile and antitumor activity in patients with NSCLC, including those with EGFR mutations. The study suggests manageable safety and antitumor activity at 200mg/day (Soria et al., 2013).
特性
分子式 |
C23H25N4O9P |
|---|---|
外観 |
Solid powder |
同義語 |
BMS690154; NONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarbox...
Cat. No.: B1149837
CAS No.: 146726-10-5
2-(4-Acetyl-phenylamino)-nicotinic acid
Cat. No.: B1149838
CAS No.: 115891-11-7
2-(5-methyl-2-phenyl-4-oxazolylmethoxy)-5-nitropyridine
Cat. No.: B1149840
CAS No.: 157169-73-8
Epoxiconazol
Cat. No.: B1149845
CAS No.: 106325-08-0


![3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B1149837.png)

![4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid](/img/structure/B1149849.png)

![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)


